molecular formula C13H19N3S B1269722 N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline CAS No. 431884-69-4

N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline

Cat. No.: B1269722
CAS No.: 431884-69-4
M. Wt: 249.38 g/mol
InChI Key: MICJKRACZAEWCS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline is a chemical compound with the molecular formula C13H19N3S and a molecular weight of 249.38 g/mol . This compound is characterized by the presence of a piperazine ring attached to a dimethylated aniline group through a carbonothioyl linkage. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline typically involves the reaction of N,N-dimethylaniline with piperazine and a carbonothioylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The carbonothioyl group may also play a role in the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline is unique due to the presence of the carbonothioyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-piperazin-1-ylmethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c1-15(2)12-5-3-11(4-6-12)13(17)16-9-7-14-8-10-16/h3-6,14H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICJKRACZAEWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355362
Record name [4-(Dimethylamino)phenyl](piperazin-1-yl)methanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431884-69-4
Record name [4-(Dimethylamino)phenyl](piperazin-1-yl)methanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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